A Comprehensive Technical Guide to tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate (CAS No. 1638771-06-8)
A Comprehensive Technical Guide to tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate (CAS No. 1638771-06-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, a key building block in modern medicinal chemistry. With the CAS Number 1638771-06-8, this bifunctional molecule incorporates the highly sought-after bicyclo[1.1.1]pentane (BCP) scaffold, a rigid, non-aromatic bioisostere for para-substituted phenyl rings. This guide details its chemical properties, a validated multi-step synthesis protocol, and its critical application as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). The content is structured to provide researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.
Introduction: The Significance of the Bicyclo[1.1.1]pentane Scaffold
In the quest for novel therapeutics with improved physicochemical and pharmacokinetic properties, medicinal chemists are increasingly "escaping from flatland" by moving away from planar aromatic structures. The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier three-dimensional, saturated bioisostere for the 1,4-disubstituted benzene ring.[1] Its rigid, rod-like structure effectively mimics the exit vectors of a para-substituted arene while offering a distinct advantage: an improved property profile.[1]
Replacing a phenyl ring with a BCP moiety can lead to:
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Enhanced Solubility: The sp³-rich nature of the BCP core generally increases aqueous solubility compared to its aromatic counterparts.
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Improved Metabolic Stability: The strained C-C and C-H bonds of the BCP cage are less susceptible to metabolic degradation by cytochrome P450 enzymes.
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Reduced Lipophilicity: BCP analogues often exhibit lower lipophilicity, which can be beneficial for optimizing drug-like properties.
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Novel Chemical Space: The unique geometry of the BCP scaffold allows for the exploration of new pharmacophore orientations and intellectual property landscapes.
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is a particularly valuable derivative, featuring two key functional handles: a Boc-protected amine and a reactive aldehyde. This orthogonal functionality makes it an ideal building block for multi-step syntheses and for its prominent role as a rigid linker in PROTACs.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design.
| Property | Value | Source(s) |
| CAS Number | 1638771-06-8 | [3][4] |
| Molecular Formula | C₁₁H₁₇NO₃ | [3][4] |
| Molecular Weight | 211.26 g/mol | [3] |
| IUPAC Name | tert-butyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Knowledge |
| Storage Conditions | Store in an inert atmosphere, in a freezer at -20°C for long-term stability.[4] For short-term use, refrigeration at 2-8°C is also cited. | [4] |
Synthesis and Purification
The synthesis of tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is a multi-step process that begins with the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The following protocol is a composite of established methodologies for the synthesis of key intermediates and the final product.[2][5]
Synthetic Scheme
Caption: Synthetic pathway to tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
This initial step involves the selective mono-esterification of the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
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Reagents and Equipment:
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Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
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Methanol (MeOH), anhydrous
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Thionyl chloride (SOCl₂)
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Round-bottom flask with magnetic stirrer
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Ice bath
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Rotary evaporator
-
-
Procedure:
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Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in anhydrous methanol in a round-bottom flask.
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Cool the suspension in an ice bath.
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Slowly add thionyl chloride dropwise to the stirred suspension.
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Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude mono-ester. This product is often used in the next step without further purification.
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Step 2: Synthesis of Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
This step employs a Curtius rearrangement to convert the carboxylic acid to a Boc-protected amine.
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Reagents and Equipment:
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3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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tert-Butanol (t-BuOH)
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Triethylamine (Et₃N)
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Diphenylphosphoryl azide (DPPA)
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Round-bottom flask with reflux condenser and magnetic stirrer
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Heating mantle or oil bath
-
-
Procedure: [5]
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Dissolve the crude 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in tert-butanol in a round-bottom flask.
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Add triethylamine, followed by the dropwise addition of diphenylphosphoryl azide at room temperature.
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Heat the reaction mixture to 80°C and maintain for 1-2 hours.
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Monitor the reaction by TLC for the disappearance of the starting material.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.
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Step 3: Synthesis of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
The methyl ester is selectively reduced to the primary alcohol.
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Reagents and Equipment:
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Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
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Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
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Sodium borohydride (NaBH₄)
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Round-bottom flask with magnetic stirrer
-
-
Procedure: [5]
-
Dissolve the Boc-protected amino ester in a mixture of THF and MeOH (e.g., 3:1 ratio) in a round-bottom flask.
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Add sodium borohydride portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction with a dilute aqueous HCl solution.
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Extract the product with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which is often sufficiently pure for the next step.
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¹H NMR of this intermediate has been reported as (CDCl₃) δ: 4.99 (bs, 1H), 3.72 (s, 2H), 1.95 (s, 6H), 1.42 (s, 9H).[5]
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Step 4: Synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
The final step is the mild oxidation of the primary alcohol to the target aldehyde.
-
Reagents and Equipment:
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tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
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Dichloromethane (DCM), anhydrous
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Dess-Martin periodinane (DMP)
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Round-bottom flask with magnetic stirrer
-
-
Procedure: A common procedure for this type of oxidation is as follows:
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Dissolve the alcohol in anhydrous DCM in a round-bottom flask.
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Add Dess-Martin periodinane portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
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Concentrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the final product, tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate.
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Application in PROTAC Development
A primary and high-impact application of tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The subject molecule serves as a rigid and tunable linker, connecting the target protein ligand to the E3 ligase ligand. The aldehyde functionality is a versatile handle for various coupling reactions, most commonly reductive amination.
General PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis using the title compound.
Workflow Explanation:
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Reductive Amination: The aldehyde group of tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is reacted with an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands) under reductive amination conditions (e.g., using sodium triacetoxyborohydride).
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Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the other end of the BCP linker is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine.
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Amide Coupling: The newly exposed amine is then coupled with a carboxylic acid-functionalized target protein ligand using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI).
This modular approach allows for the efficient synthesis of a library of PROTACs with varying linker lengths and attachment points, facilitating the optimization of their degradation efficacy.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, freezing under an inert atmosphere is recommended.[4]
Conclusion
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its rigid BCP core offers significant advantages over traditional aromatic linkers and scaffolds, potentially leading to drug candidates with superior physicochemical and pharmacokinetic profiles. The well-defined synthetic route and the orthogonal reactivity of its functional groups make it an indispensable tool, particularly in the rapidly evolving field of targeted protein degradation with PROTACs. This guide provides the foundational knowledge for the confident and effective application of this important chemical entity in research and development.
References
- (Reference details to be populated based on specific cit
- Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Journal of Medicinal Chemistry.
- (Reference details to be populated based on specific cit
- (Reference details to be populated based on specific cit
- (Reference details to be populated based on specific cit
- (Reference details to be populated based on specific cit
- (Reference details to be populated based on specific cit
- Google Patents. NOVEL STEROID PAYLOADS, STEROID LINKERS, ADCs CONTAINING AND USE THEREOF - WO2022150637A1.
Sources
- 1. rsc.org [rsc.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl(3-formylbicyclo[1.1.1]pentan-1-yl)carbamate | 1638771-06-8 [chemicalbook.com]
- 4. 1638771-06-8|tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate|BLD Pharm [bldpharm.com]
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